2-Borono-5-fluorobenzoic acid

Overview

Description

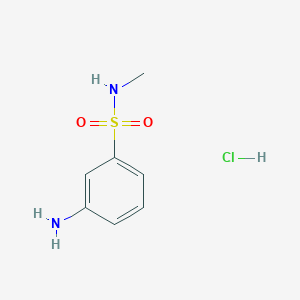

2-Borono-5-fluorobenzoic acid is a chemical compound with the CAS Number: 874290-63-8 . It has a molecular weight of 183.93 . The IUPAC name for this compound is 2-(dihydroxyboryl)-5-fluorobenzoic acid .

Molecular Structure Analysis

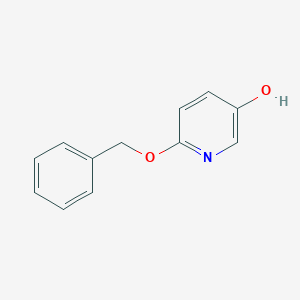

The molecular structure of 2-Borono-5-fluorobenzoic acid consists of a benzene ring with a boronic acid group (B(OH)2) and a fluorine atom attached at positions 2 and 5, respectively . The carboxylic acid group is attached to the benzene ring .Physical And Chemical Properties Analysis

2-Borono-5-fluorobenzoic acid is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Organic Synthesis and Material Science

Additionally, boron difluoride compounds, closely related to 2-borono-5-fluorobenzoic acid, exhibit impressive optical properties, making them attractive for use in molecular probes, lasers, and photosensitizers. Their integration with poly(lactic acid) (PLA) has led to the discovery of materials with unique room-temperature phosphorescence, showcasing their potential as sensitive single-component oxygen sensors (Guoqing Zhang et al., 2007).

Fluorescence Sensing and Bioimaging

The development of fluorescent molecular rotors based on organoboron compounds derived from Schiff bases illustrates the innovative applications of boron in bioimaging and cytotoxicity studies. These compounds, characterized by their reversible thermochromism and enhanced fluorescence in response to viscosity changes, present new avenues for cellular imaging and the investigation of biological processes (Marisol Ibarra-Rodrı Guez et al., 2017).

Furthermore, boronic acid-functionalized lanthanide metal-organic frameworks (LMOFs) have demonstrated groundbreaking applications in the selective ratiometric fluorescence detection of fluoride ions. This innovation not only leverages the optical properties of LMOFs but also introduces a functional approach for the precise determination of specific ions, marking a significant advancement in analytical chemistry (Zhong-Rui Yang et al., 2017).

Environmental Monitoring

The boronic acid-functionalized MoS2 quantum dots (B-MoS2 QDs) exemplify the environmental applications of 2-borono-5-fluorobenzoic acid derivatives. These quantum dots have been utilized in constructing fluorescence sensors for the sensitive and selective detection of mercury ions in water, showcasing the compound's contribution to environmental safety and monitoring (Xinrong Guo et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2-borono-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVANIKYUYQABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660242 | |

| Record name | 2-Borono-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Borono-5-fluorobenzoic acid | |

CAS RN |

874290-63-8 | |

| Record name | 2-Borono-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-amino-3-(trifluoromethyl)phenyl]-N,N-dimethylamine hydrochloride](/img/structure/B1519999.png)

![[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1520000.png)

![2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1520002.png)

![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)